(R)-2-(2,4-DIFLUORFENYL)-3-(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-1,2-DIOL (R)-2-(2,4-DIFLUORFENYL)-3-(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-1,2-DIOL
Brand Name: Vulcanchem
CAS No.: 141113-41-9
VCID: VC0138510
InChI: InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2/t11-/m1/s1
SMILES: C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O
Molecular Formula: C11H11F2N3O2
Molecular Weight: 255.22 g/mol

(R)-2-(2,4-DIFLUORFENYL)-3-(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-1,2-DIOL

CAS No.: 141113-41-9

Main Products

VCID: VC0138510

Molecular Formula: C11H11F2N3O2

Molecular Weight: 255.22 g/mol

(R)-2-(2,4-DIFLUORFENYL)-3-(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-1,2-DIOL - 141113-41-9

CAS No. 141113-41-9
Product Name (R)-2-(2,4-DIFLUORFENYL)-3-(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-1,2-DIOL
Molecular Formula C11H11F2N3O2
Molecular Weight 255.22 g/mol
IUPAC Name (2R)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol
Standard InChI InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2/t11-/m1/s1
Standard InChIKey BZYVJTMKMDGJRN-LLVKDONJSA-N
Isomeric SMILES C1=CC(=C(C=C1F)F)[C@@](CN2C=NC=N2)(CO)O
SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O
Canonical SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O
PubChem Compound 11139715
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator